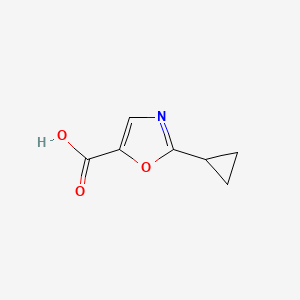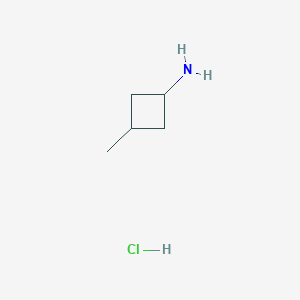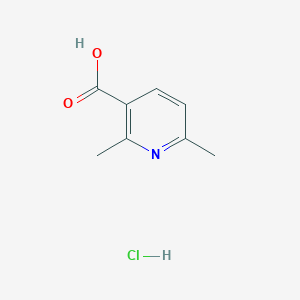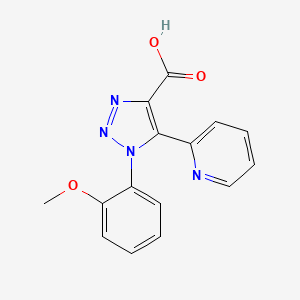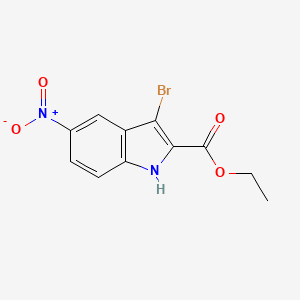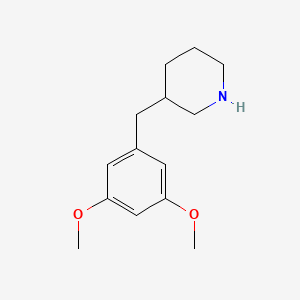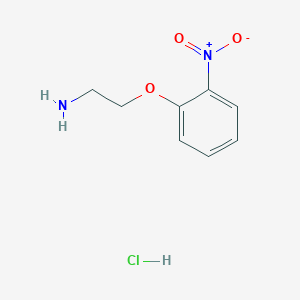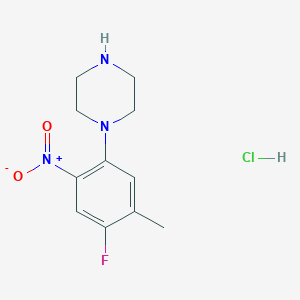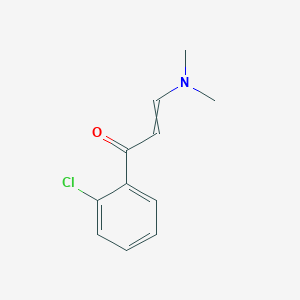
1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Overview
Description
1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 2-Chloro-N,N-dimethyl-1-phenylpropan-2-amine, is a synthetic organic compound used in a variety of scientific research applications. It is a crystalline solid with a melting point of 156-157°C and is soluble in water, ethanol, and chloroform. This compound is widely used in medical, pharmaceutical, and pharmacological research due to its wide range of properties and applications.
Scientific Research Applications
Molecular Structure and Properties
Crystal and Molecular Structures 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one exhibits notable crystal and molecular structures. For instance, the compound demonstrates pseudo double bond character in the C-N bonds and exhibits non-linear optical (NLO) properties, indicating its potential in applications like optical data storage and processing (Sridhar et al., 2002). Additionally, its derivatives show substantial geometrical and electronic properties, with studies emphasizing on bond lengths, angles, and molecular electrostatic potential, offering insight into its chemical behavior and potential applications in fields like material science (Adole et al., 2020).
Spectroscopic Properties and Molecular Structure The compound's spectroscopic properties, such as photophysical attributes, have been extensively studied, revealing its potential as a laser dye. Investigations into its absorption and fluorescence spectra, as well as amplified spontaneous emission (ASE) bands, indicate its usefulness in laser technologies and possibly in the development of new optical materials (Aldaghri, 2021).
Nonlinear Optical Properties
Nonlinear Optical Absorption The compound and its derivatives have been studied for their nonlinear optical absorption properties, showing promise in optical device applications. For instance, certain derivatives have displayed switchable absorption behaviors, adjusting between saturable and reverse saturable absorption based on the excitation intensity, indicating their potential as optical limiters or in other optical device applications (Rahulan et al., 2014).
Anticancer Activity
Synthesis and Anticancer Activity Research has explored the synthesis of various derivatives of 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one and their potential anticancer activities. Certain synthesized compounds have shown significant anti-cancer activity against specific cancer cell lines, indicating their potential in chemotherapy applications (Bhat et al., 2022).
Chemical Reactivity and Interactions
Molecular Docking Studies Molecular docking studies of certain derivatives have been performed to understand their interactions with biological molecules. These studies offer insights into the chemical reactivity and potential biological activities of these compounds, paving the way for their application in drug development and other biomedical fields (Ramesh et al., 2020).
Synthesis and Characterization
Synthesis of Derivatives and Complexes The synthesis and characterization of various derivatives and complexes of 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one have been a focus of study, highlighting its versatility and potential in diverse scientific fields. The synthesis methods and the resultant compounds' structures and properties have been detailed, indicating their applicability in areas like material science, optics, and pharmacology (Singh et al., 2016).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVYAAKABCDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707051 | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
CAS RN |
75175-78-9 | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75175-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

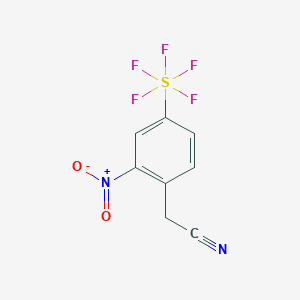
![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)

